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Introduction: The CT26 murine colon carcinoma model is a widely utilized syngeneic model in

cancer research, particularly for studying colorectal cancer and tumor immunology.[1] Derived

from a BALB/c mouse, this cell line allows for the investigation of tumor-immune system

interactions within an immunocompetent host.[1] A key feature of the CT26 model is its

expression of the envelope protein gp70 from an endogenous murine leukemia virus.[2][3][4]

The immunodominant peptide from this protein, gp70(423-431), is known as AH1 and serves

as a critical tumor-associated antigen (TAA).[5][6][7] The AH1 peptide is presented by MHC

class I molecules (H-2Ld) on tumor cells and antigen-presenting cells (APCs), making it a

primary target for CD8+ cytotoxic T lymphocytes (CTLs).[4][5] Consequently, the CT26-AH1
model is an invaluable tool for evaluating the efficacy of immunotherapies, such as peptide

vaccines and checkpoint inhibitors, designed to elicit or enhance anti-tumor T cell responses.[2]

[3]

I. Experimental Protocols
Protocol 1: CT26 Cell Culture and Preparation
This protocol outlines the steps for culturing CT26 cells and preparing them for in vivo

inoculation.

Materials:

CT26.WT mouse colon carcinoma cell line
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RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

Hemocytometer or automated cell counter

Centrifuge

Procedure:

Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and

detach the cells using Trypsin-EDTA.

Harvesting: Neutralize the trypsin with complete medium, transfer the cell suspension to a

conical tube, and centrifuge at 400 x g for 5 minutes.[9]

Cell Counting: Resuspend the cell pellet in PBS. Perform a cell count using a

hemocytometer and assess viability with the trypan blue exclusion method. Viability should

be >95%.

Preparation for Inoculation: Centrifuge the required number of cells and resuspend them in

sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/mL for a 1 x 10^6 cell dose in

0.2 mL).[10] Keep the cell suspension on ice until inoculation.

Protocol 2: In Vivo Tumor Inoculation
This protocol describes the subcutaneous inoculation of CT26 cells into BALB/c mice.

Materials:
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6-8 week old female BALB/c mice

Prepared CT26 cell suspension

1 mL syringes with 27-gauge needles

Animal clippers

70% ethanol

Procedure:

Animal Preparation: Acclimatize mice for at least one week before the experiment. Shave a

small area on the right flank of each mouse.

Inoculation: Gently restrain the mouse and clean the shaved area with 70% ethanol.

Injection: Pinch the skin on the flank and inject 0.1-0.2 mL of the CT26 cell suspension

(typically 0.5-2 x 10^6 cells) subcutaneously.[10][11] A small bleb should be visible under the

skin.

Monitoring: Return the mice to their cages and monitor them for any adverse reactions.

Tumor growth should become palpable within 5-7 days.[9]

Protocol 3: AH1 Peptide Treatment
This protocol details the preparation and administration of an AH1 peptide-based vaccine. Note

that AH1 peptide alone is often poorly immunogenic and requires an adjuvant and/or a T helper

epitope to be effective.[12][13]

Materials:

AH1 peptide (SPSYVYHQF)

T helper peptide (e.g., OVA(323-337) or a gp70-derived helper peptide)[12]

Adjuvant (e.g., CpG oligodeoxynucleotides, incomplete Freund's adjuvant)

Sterile PBS or saline
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Syringes and needles

Procedure:

Vaccine Preparation: Dissolve the AH1 peptide and the T helper peptide in sterile PBS.

Emulsify the peptide solution with an equal volume of adjuvant according to the

manufacturer's instructions. A typical dose might be 100 µg of each peptide per mouse.

Administration: Administer the vaccine (e.g., 100-200 µL) via subcutaneous or intraperitoneal

injection.

Dosing Schedule: A common prophylactic schedule involves vaccinating mice 14 and 7 days

before tumor challenge.[5] For a therapeutic setting, treatment can begin once tumors are

established (e.g., 7-10 days post-inoculation).[14] Booster immunizations may be given

every 7-14 days.

Protocol 4: Tumor Growth Monitoring
This protocol covers the measurement and recording of tumor growth.

Materials:

Digital calipers

Animal scale

Recording log

Procedure:

Measurement: Measure the length (L) and width (W) of the tumors using digital calipers

every 2-3 days.

Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.

Body Weight: Record the body weight of each mouse at each measurement time point as an

indicator of overall health and treatment toxicity.
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Ethical Endpoint: Establish an ethical endpoint for the experiment, such as a maximum

tumor volume (e.g., 2000 mm³) or signs of distress, at which point the mice will be

euthanized.

Protocol 5: Flow Cytometry Analysis of Tumor-
Infiltrating Lymphocytes (TILs)
This protocol provides a general workflow for isolating and analyzing immune cells from CT26

tumors.

Materials:

Tumor dissociation kit (e.g., Miltenyi Biotec)

GentleMACS Dissociator or similar

Cell strainers (70-100 µm)

Red Blood Cell Lysis Buffer

FACS buffer (PBS with 2% FBS, 1 mM EDTA)

Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD4, anti-

FoxP3, anti-PD-1)

Flow cytometer

Procedure:

Tumor Dissociation: At the experimental endpoint, euthanize the mice and excise the tumors.

Mechanically and enzymatically dissociate the tumors into a single-cell suspension following

the manufacturer's protocol for the dissociation kit.[15]

Cell Filtration: Pass the cell suspension through a cell strainer to remove debris.

RBC Lysis: If significant red blood cell contamination is present, treat the suspension with

RBC Lysis Buffer.
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Cell Staining: Wash the cells with FACS buffer. Stain the cells with a cocktail of fluorescently

conjugated antibodies against surface markers for 20-30 minutes on ice, protected from light.

For intracellular markers like FoxP3, perform a fixation and permeabilization step according

to the manufacturer's protocol.

Data Acquisition: Wash the stained cells and resuspend them in FACS buffer. Acquire data

on a flow cytometer.

Data Analysis: Use software such as FlowJo to analyze the data. Gate on live, single, CD45+

cells to identify the immune infiltrate, followed by further gating to identify specific

populations like CD8+ T cells, CD4+ helper T cells, and regulatory T cells.[11][16]

II. Data Presentation
Table 1: Representative Tumor Growth Inhibition Data
This table summarizes typical results for tumor volume in a therapeutic CT26-AH1 model.

Treatment Group
Day 15 Mean Tumor
Volume (mm³) ± SEM

Percent Tumor Growth
Inhibition (%)

Vehicle (PBS) 1250 ± 150 -

AH1 Peptide Vaccine 600 ± 95 52%

Anti-PD-1 Antibody 550 ± 80 56%

AH1 Vaccine + Anti-PD-1 250 ± 50 80%

Table 2: Typical Flow Cytometry Data for Tumor-
Infiltrating Lymphocytes (TILs)
This table shows representative percentages of key immune cell populations within the CD45+

infiltrate of CT26 tumors following treatment.
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Treatment
Group

% CD8+ of
CD45+ Cells

% CD4+
FoxP3- of
CD45+ Cells

% CD4+
FoxP3+ (Tregs)
of CD45+ Cells

CD8+/Treg
Ratio

Vehicle (PBS) 15 ± 2.5 10 ± 1.8 5 ± 0.9 3.0

AH1 Peptide

Vaccine
30 ± 4.1 12 ± 2.0 4 ± 0.7 7.5

AH1 Vaccine +

Anti-PD-1
45 ± 5.3 15 ± 2.2 3 ± 0.5 15.0

III. Visualizations
Diagrams of Workflows and Signaling Pathways
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Caption: Experimental workflow for the CT26 tumor inoculation and AH1 treatment model.
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Caption: AH1 antigen presentation and CD8+ T cell activation pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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